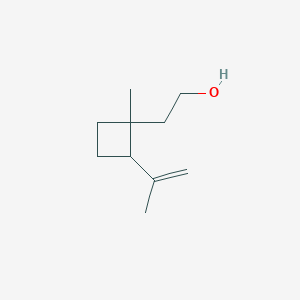

2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol

Description

Methyl 4-oxopiperidine-3-carboxylate (CAS 71486-53-8) is a piperidine derivative characterized by a six-membered ring with a ketone group at position 4 and a methyl ester moiety at position 2. Its molecular formula is C₇H₁₁NO₃·HCl, with a molecular weight of 193.63 g/mol and a melting point of ~175°C (decomposition) . It is commonly used as a synthetic intermediate in pharmaceutical research, particularly for developing dopamine receptor ligands and reuptake inhibitors . The compound is typically stored at room temperature and handled under standard laboratory safety protocols due to insufficient toxicological data .

Properties

CAS No. |

30820-22-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol |

InChI |

InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1 |

InChI Key |

SJKPJXGGNKMRPD-ZJUUUORDSA-N |

SMILES |

CC(=C)C1CCC1(C)CCO |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@@]1(C)CCO |

Canonical SMILES |

CC(=C)C1CCC1(C)CCO |

Other CAS No. |

30820-22-5 |

Synonyms |

cis-cyclobutaneethano; cyclobutaneethanol,; GRANDLURE I; cis-1-Methyl-2-(1-methylethenyl)-cyclobutaneethanol |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst Design

The reaction proceeds via a photoexcited enone interacting with a ground-state olefin. The chiral Lewis acid catalyst plays a dual role:

-

Substrate Activation : Coordinates to the carbonyl oxygen of the enone, lowering the energy barrier for electron transfer.

-

Stereochemical Control : The 2,4,6-trifluorophenyl-substituted oxazaborolidine moiety creates a chiral environment that dictates the facial selectivity of the olefin approach.

Key structural features of the optimal catalyst (3d ) include:

-

A 2,4,6-trifluorophenyl group at the boron center

-

A rigid oxazaborolidine framework

-

Strong Lewis acidity from the AlBr₃ counterion

Optimization of Reaction Conditions

Critical parameters for the photocycloaddition step were systematically optimized:

| Parameter | Optimized Condition | Impact on Reaction |

|---|---|---|

| Catalyst loading | 50 mol% | Suppresses racemic background reaction |

| Light source | UV-A (λ = 365 nm) | Selective enone excitation |

| Temperature | -40°C | Minimizes side reactions |

| Solvent | Dichloromethane | Balances solubility and reactivity |

| Reaction time | 48–72 hours | Ensures complete conversion |

The optimized conditions delivered cycloadducts in 42–82% yield with enantiomeric excesses (ee) of 82–96%.

Stepwise Synthesis of Grandisol

The total synthesis of (-)-grandisol via the photocycloaddition route comprises six distinct steps, as outlined below:

Step 1: Photocycloaddition Reaction

Starting material : 3-Methyl-2-cyclohexenone

Reagents : Ethylene, oxazaborolidine-AlBr₃ catalyst (50 mol%)

Conditions : UV-A irradiation (365 nm), -40°C, CH₂Cl₂, 72 hours

Product : Bicyclic ketone 2l

Yield : 68%

Enantioselectivity : 96% ee

Step 2: Saegusa Oxidation

Reagents : Pd(OAc)₂ (5 mol%), benzoquinone (1.2 equiv)

Conditions : Acetonitrile, 80°C, 12 hours

Product : Enone 4

Yield : 89%

Step 3: Methyl Lithium Addition

Reagents : MeLi (3.0 equiv)

Conditions : THF, -78°C to 0°C, 2 hours

Product : Tertiary alcohol 5

Yield : 92%

Enantiopurity : Upgraded to >99% ee via recrystallization

Step 4: Oxidative Cleavage

Reagents : NaIO₄ (2.0 equiv), RuCl₃ (5 mol%)

Conditions : CCl₄/H₂O (1:1), 25°C, 6 hours

Product : Keto acid 6

Yield : 78%

Step 5: Olefination

Reagents : Ph₃P=CHCO₂Et (1.5 equiv)

Conditions : Benzene, reflux, 8 hours

Product : α,β-unsaturated ester 7

Yield : 85%

Step 6: Ester Reduction

Reagents : LiAlH₄ (2.0 equiv)

Conditions : Et₂O, 0°C to 25°C, 3 hours

Product : (-)-Grandisol

Yield : 91%

Overall Yield : 13% (six steps)

Comparative Analysis of Key Steps

The photocycloaddition step demonstrates exceptional stereochemical control compared to traditional methods:

| Parameter | Photocycloaddition Method | Classical Thermal Methods |

|---|---|---|

| Enantioselectivity | 82–96% ee | Typically <50% ee |

| Ring Strain | Utilizes photoenergy | Requires high temperatures |

| Step Economy | Forms two rings in one step | Multiple steps required |

| Functional Group | Preserves ketone for downstream chemistry | Often requires protection |

Industrial Production Considerations

While the academic synthesis achieves excellent enantiocontrol, scale-up challenges include:

-

High Catalyst Loading : 50 mol% increases production costs

-

Long Irradiation Times : Energy-intensive UV exposure

-

Low Temperature Requirements : -40°C complicates large-scale operations

Potential solutions under investigation:

-

Continuous Flow Photoreactors : Enhance light penetration and reduce reaction time

-

Heterogeneous Catalysts : Enable catalyst recycling

-

Alternative Energy Sources : LED arrays with narrow emission bands

Chemical Reactions Analysis

Types of Reactions

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons .

Scientific Research Applications

Organic Synthesis

2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol serves as a building block in organic synthesis. It can be utilized in the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

- Oxidation: Converts the compound into ketones or aldehydes using agents like potassium permanganate.

- Reduction: Produces more saturated derivatives through the use of lithium aluminum hydride.

- Substitution: Facilitates the replacement of functional groups with halogens or nucleophiles.

Research indicates that this compound may possess biological activities , including antimicrobial and anti-inflammatory properties. Studies have investigated its potential therapeutic effects, making it a candidate for drug development.

Case Study:

A study on Achillea biebersteinii, a plant known for its medicinal properties, revealed the presence of this compound, suggesting its role in traditional medicine and potential pharmacological applications .

Industrial Applications

In industry, this compound is utilized in the production of fragrances and flavors , owing to its pleasant aroma profile. Its unique structure allows for modifications that enhance its utility in creating specialty chemicals.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Biological Research | Potential antimicrobial and anti-inflammatory activities |

| Industrial Use | Production of fragrances, flavors, and specialty chemicals |

Mechanism of Action

The mechanism of action of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Oxo-3-piperidinecarboxylate Hydrochloride

- Structural Difference : Ethyl ester substituent instead of methyl.

- Molecular Weight : 207.65 g/mol (vs. 193.63 g/mol for methyl ester).

- Melting Point : 169°C (vs. ~175°C).

- Application : Used similarly as a building block in heterocyclic chemistry but with distinct steric and electronic effects due to the longer alkyl chain .

Methyl 2-Oxopiperidine-4-carboxylate

- Structural Difference : Ketone group at position 2 instead of 3.

- Molecular Weight : 157.17 g/mol (vs. 193.63 g/mol).

- Purity : Reported at 56%+ (lower than the methyl 4-oxo analog’s 95%+ purity).

- Reactivity : The shifted oxo group alters ring puckering dynamics and hydrogen-bonding capabilities, affecting its utility in asymmetric synthesis .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structural Difference : Five-membered pyrrolidine ring (vs. six-membered piperidine) with a carboxylic acid substituent.

- Molecular Weight : 157.17 g/mol (vs. 193.63 g/mol).

- Functionality : The carboxylic acid group enhances water solubility but reduces stability in esterification reactions compared to methyl esters .

N-Boc-4-Oxopiperidine-3-carboxylate

- Structural Difference : Presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

- Application : The Boc group stabilizes the piperidine nitrogen, making it suitable for peptide coupling reactions and protecting against unwanted side reactions during multi-step syntheses .

Comparative Data Table

Biological Activity

2-(1-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanol is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

This compound belongs to a class of cyclobutyl alcohols, which are known for their unique structural features that can influence biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties:

- The compound has been studied for its potential to inhibit various cancer cell lines. A patent (US9334267) describes its use in treating cancers such as acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma, suggesting mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Effects:

3. Neurological Impacts:

- There is emerging evidence suggesting that cyclobutyl derivatives may influence neurotransmitter systems, potentially providing neuroprotective effects. However, specific data on this compound remains sparse .

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various cyclobutyl alcohol derivatives, including this compound, and evaluated their activity against cancer cell lines. The results demonstrated significant cytotoxicity against AML cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

A comparative analysis of several cyclobutyl compounds revealed that those with similar functional groups exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound were not conducted, the findings suggest a promising avenue for further investigation into its antimicrobial properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization and functional group modification. Key steps include:

- Cyclobutane Ring Formation : Utilize photochemical [2+2] cycloaddition or strain-driven ring closure, with careful control of stereochemistry .

- Ethanol Moiety Introduction : Employ nucleophilic substitution or reduction of a ketone intermediate. Biocatalytic methods using alcohol dehydrogenases or ketoreductases may improve enantioselectivity .

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via HPLC or GC-MS. Green solvents (e.g., ionic liquids) can reduce environmental impact .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection requires high-quality single crystals grown via vapor diffusion or slow evaporation .

- Spectroscopic Techniques :

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., for dimeric motifs). Use Mercury or CrystalExplorer to visualize networks .

- Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to quantify packing efficiency. Contradictions between predicted and observed packing may arise from weak C-H···π interactions, requiring Hirshfeld surface analysis .

Q. What experimental and computational strategies can resolve contradictions in thermodynamic or kinetic data for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate DSC (melting point) and computational (Gaussian, Gibbs free energy) results. Discrepancies may stem from polymorphic forms or solvent inclusion .

- Kinetic Modeling : Use MATLAB or COPASI to fit rate constants from stopped-flow experiments. Disagreements between Arrhenius and Eyring parameters may indicate non-ideal transition states .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Adapt tyrosinase inhibition protocols (e.g., mushroom tyrosinase assay with L-DOPA substrate) to measure IC. Include positive controls (e.g., kojic acid) and triplicate runs for statistical rigor .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes. Validate docking poses via molecular dynamics (GROMACS) to account for protein flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.